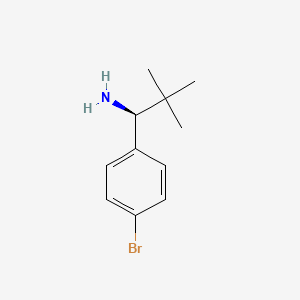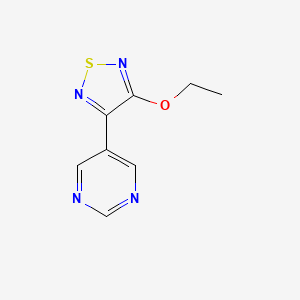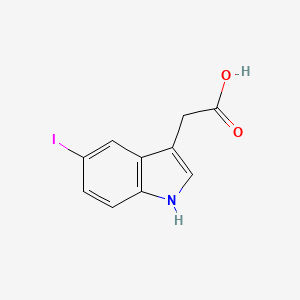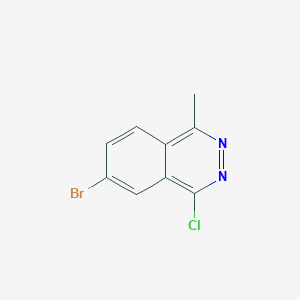
carbon monoxide;cobalt;triphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “carbon monoxide;cobalt;triphenylphosphanium” is an organometallic complex that involves the coordination of carbon monoxide and triphenylphosphanium ligands to a cobalt center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cobalt;triphenylphosphanium typically involves the reaction of cobalt salts with triphenylphosphanium ligands in the presence of carbon monoxide. One common method is the reaction of cobalt(II) chloride with triphenylphosphanium in a carbon monoxide atmosphere. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under mild conditions.
Industrial Production Methods
Industrial production of such complexes often involves similar methods but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purity of the final product is typically ensured through recrystallization and chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;cobalt;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(I) or cobalt(0) states.
Substitution: Ligands such as triphenylphosphanium can be substituted with other phosphines or nitrogen-based ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base such as triethylamine to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cobalt(III) complexes, while reduction can produce cobalt(I) or cobalt(0) species. Substitution reactions result in the formation of new cobalt complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, carbon monoxide;cobalt;triphenylphosphanium is used as a catalyst in various organic transformations, including hydroformylation and carbonylation reactions. Its ability to activate carbon monoxide makes it valuable in the synthesis of aldehydes and ketones.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives have been explored for their potential in drug delivery and imaging. The coordination chemistry of cobalt with biologically relevant ligands is an area of ongoing research.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes that require the activation of carbon monoxide.
Mécanisme D'action
The mechanism by which carbon monoxide;cobalt;triphenylphosphanium exerts its effects involves the coordination of carbon monoxide to the cobalt center. This coordination activates the carbon monoxide molecule, making it more reactive towards nucleophiles. The triphenylphosphanium ligands stabilize the cobalt center and facilitate the transfer of electrons during catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cobalt carbonyl complexes such as cobalt tetracarbonyl and cobalt nitrosotricarbonyl. These compounds also involve the coordination of carbon monoxide to a cobalt center but differ in the number and type of ligands.
Uniqueness
What sets carbon monoxide;cobalt;triphenylphosphanium apart is the presence of triphenylphosphanium ligands, which provide unique electronic and steric properties. These ligands enhance the stability and reactivity of the cobalt center, making the compound particularly effective in catalytic applications.
Conclusion
This compound is a versatile organometallic complex with significant applications in catalysis and material science. Its unique properties and reactivity make it a valuable compound in both academic research and industrial processes.
Propriétés
Formule moléculaire |
C43H32Co2O7P2+2 |
|---|---|
Poids moléculaire |
840.5 g/mol |
Nom IUPAC |
carbon monoxide;cobalt;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.7CO.2Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7*1-2;;/h2*1-15H;;;;;;;;;/p+2 |
Clé InChI |
DMWBTMNIKGXJPX-UHFFFAOYSA-P |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)





![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
